![molecular formula C14H19N B14402400 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86216-13-9](/img/structure/B14402400.png)
3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[310]hexane is a bicyclic compound with a unique structure that incorporates both an azabicyclo and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the intramolecular cyclopropanation of alkenes using a copper(I)/secondary amine cooperative catalyst. This method allows for the construction of the bicyclic skeleton with high efficiency and enantioselectivity .
Industrial Production Methods
Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This approach is efficient and modular, allowing for the derivatization of the compound with numerous transformations .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It can be used in the production of materials with specific properties, such as polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane include other bicyclic structures such as:
- Bicyclo[2.1.1]hexanes
- Bicyclo[3.1.0]hexanes with different substituents
- Spirocyclic compounds
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of an azabicyclo structure with a phenyl group. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
86216-13-9 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
3-ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C14H19N/c1-3-15-9-13-8-14(13,10-15)12-6-4-11(2)5-7-12/h4-7,13H,3,8-10H2,1-2H3 |
Clave InChI |
IJPSTDWTKHUTHO-UHFFFAOYSA-N |
SMILES canónico |
CCN1CC2CC2(C1)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


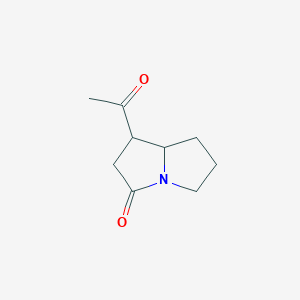
![1-[2-(4-Chlorophenyl)-2-methyl-1-(phenylsulfanyl)propyl]-1H-imidazole](/img/structure/B14402327.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
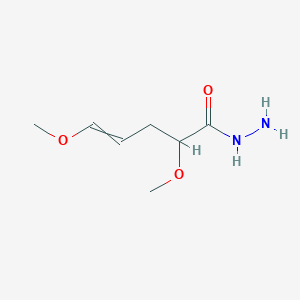
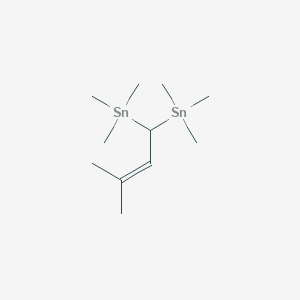
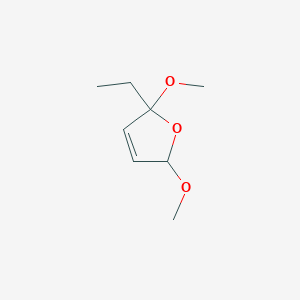
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)

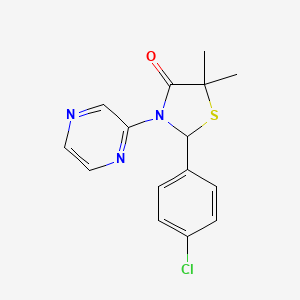


![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

